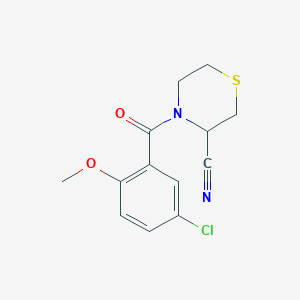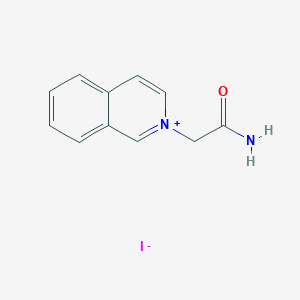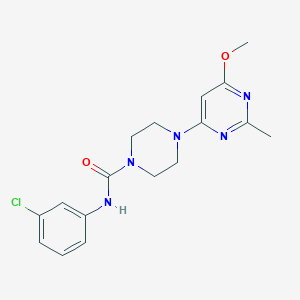![molecular formula C17H13FN6OS2 B2634919 2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-methylthiazol-2-yl)acetamide CAS No. 852375-04-3](/img/structure/B2634919.png)
2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-methylthiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-methylthiazol-2-yl)acetamide” is a complex organic molecule that contains several functional groups, including a fluorophenyl group, a triazolo-pyridazine group, a thioether group, and a thiazole group . It is part of the 1,2,4-triazole class of compounds, which are known for their multidirectional biological activity .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several different functional groups present. These include a fluorophenyl group, a triazolo-pyridazine group, a thioether group, and a thiazole group . The presence of these groups likely contributes to the compound’s biological activity .
Applications De Recherche Scientifique
Modification of PI3K Inhibitors for Anticancer Applications
One study discusses the modification of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide as a PI3K inhibitor by replacing the acetamide group with an alkylurea moiety. This modification aimed to retain antiproliferative activity against cancer cell lines while reducing toxicity. The study underscores the compound's potential as an effective anticancer agent with lower toxicity, indicating a promising avenue for developing targeted cancer therapies (Wang et al., 2015).
Development of Fused Heterocyclic Compounds
Another research effort focused on developing a method for synthesizing novel 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides. These compounds exhibited a variety of interesting biological properties due to the fusion of heterocyclic 1,2,4-triazoles, showing the structural versatility and potential for various pharmaceutical applications (Karpina et al., 2019).
Antibacterial and Antifungal Properties
Research on condensed bridgehead nitrogen heterocyclic systems, such as [1,2,4]triazolo[3,4][1,3,4]thiadiazines, demonstrates significant antibacterial, antifungal, and antitubercular activities. These findings highlight the importance of heterocyclic compounds in developing new antimicrobial agents, which could be crucial in addressing the rising issue of antibiotic resistance (Shiradkar & Kale, 2006).
Antioxidant and Anticancer Activities
A study on triazolo-thiadiazoles explores their in vitro antioxidant properties and anticancer activities, particularly against hepatocellular carcinoma cell lines. Such research underscores the potential therapeutic applications of these compounds in treating cancer and managing oxidative stress-related diseases (Sunil et al., 2010).
Insecticidal Activities
The synthesis and evaluation of heterocycles incorporating a thiadiazole moiety against agricultural pests, like the cotton leafworm, Spodoptera littoralis, reveal the potential of these compounds in developing new insecticides. This research aligns with the ongoing search for safer, more effective pest control methods (Fadda et al., 2017).
Mécanisme D'action
Target of Action
The primary target of the compound 2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is currently unknown . Similar compounds have been found to inhibit enzymes such as shikimate dehydrogenase , which plays a crucial role in the biosynthesis of the chorismate end product .
Mode of Action
Based on the structure and the known actions of similar compounds, it may interact with its target enzyme to inhibit its function .
Biochemical Pathways
If it does inhibit shikimate dehydrogenase like similar compounds, it would affect the shikimate pathway, which is involved in the biosynthesis of aromatic amino acids and other aromatic compounds .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
If it does inhibit shikimate dehydrogenase like similar compounds, it could potentially disrupt the biosynthesis of aromatic amino acids and other aromatic compounds .
Action Environment
Therefore, it is currently unknown how factors such as pH, temperature, and the presence of other compounds might affect its action .
Propriétés
IUPAC Name |
2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN6OS2/c1-10-8-27-17(19-10)20-14(25)9-26-15-6-5-13-21-22-16(24(13)23-15)11-3-2-4-12(18)7-11/h2-8H,9H2,1H3,(H,19,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGQMNYGOBIBVKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NN3C(=NN=C3C4=CC(=CC=C4)F)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN6OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-methylthiazol-2-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{1-[3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}amine hydrochloride](/img/no-structure.png)
![2-(3-Methoxypyridin-2-yl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2634840.png)

![7-(benzylthio)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2634844.png)
![2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-(2-methoxyphenethyl)acetamide](/img/structure/B2634847.png)




![3-[3-({2-[(4-Ethylphenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2634854.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2634855.png)
![N-[3-[4-[(4-Methyl-1,3-thiazol-2-yl)amino]piperidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2634856.png)

